molecular formula C27H24ClNO3 B11538816 (4E)-2-(4-tert-butylphenyl)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one

(4E)-2-(4-tert-butylphenyl)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one

Cat. No.: B11538816
M. Wt: 445.9 g/mol
InChI Key: BIFVYZFHJIFDNW-XQNSMLJCSA-N
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Description

(4E)-2-(4-tert-butylphenyl)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one is a synthetic organic compound with a complex structure. It features a combination of aromatic rings, an oxazole ring, and various substituents, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(4-tert-butylphenyl)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one typically involves multiple steps:

    Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Substitution Reactions:

    Condensation Reactions: The final step often involves a condensation reaction to form the desired oxazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure Control: Precise control of temperature and pressure to favor the desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.

    Reduction: Reduction reactions can target the oxazole ring or the substituents.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, or nucleophiles like amines.

Major Products

The major products of these reactions depend on the specific conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity Studies: Investigated for potential biological activities such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism by which (4E)-2-(4-tert-butylphenyl)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one exerts its effects depends on its specific application:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: Could involve pathways related to oxidative stress, signal transduction, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-2-(4-tert-butylphenyl)-4-{2-[(2-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one
  • (4E)-2-(4-tert-butylphenyl)-4-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one

Uniqueness

  • Substituent Effects : The presence of the 2-chlorobenzyl group may impart unique chemical and biological properties compared to similar compounds with different substituents.
  • Reactivity : Differences in reactivity due to the specific electronic and steric effects of the substituents.

This detailed overview provides a comprehensive understanding of (4E)-2-(4-tert-butylphenyl)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C27H24ClNO3

Molecular Weight

445.9 g/mol

IUPAC Name

(4E)-2-(4-tert-butylphenyl)-4-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C27H24ClNO3/c1-27(2,3)21-14-12-18(13-15-21)25-29-23(26(30)32-25)16-19-8-5-7-11-24(19)31-17-20-9-4-6-10-22(20)28/h4-16H,17H2,1-3H3/b23-16+

InChI Key

BIFVYZFHJIFDNW-XQNSMLJCSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=N/C(=C/C3=CC=CC=C3OCC4=CC=CC=C4Cl)/C(=O)O2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3OCC4=CC=CC=C4Cl)C(=O)O2

Origin of Product

United States

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